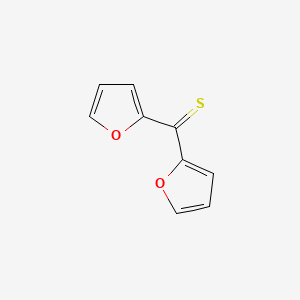
Di(furan-2-yl)methanethione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Di(furan-2-yl)methanethione is an organic compound characterized by the presence of two furan rings attached to a central methanethione group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of di(furan-2-yl)methanethione typically involves the reaction of furan-2-carbaldehyde with a thioketone precursor. One common method is the condensation reaction between furan-2-carbaldehyde and a thioketone under acidic or basic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid (PTSA) or a base like sodium hydroxide. The reaction mixture is heated to reflux, and the product is isolated by crystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Di(furan-2-yl)methanethione undergoes various chemical reactions, including:
Reduction: Reduction of this compound can yield the corresponding thiol or thioether derivatives. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA; typically carried out at room temperature or slightly elevated temperatures.
Reduction: LiAlH4, NaBH4; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.
Substitution: Bromine, nitric acid, sulfuric acid; reactions are conducted under controlled temperatures to prevent overreaction.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, thioethers
Substitution: Halogenated, nitrated, and sulfonated derivatives
Scientific Research Applications
Di(furan-2-yl)methanethione has several scientific research applications:
Mechanism of Action
The mechanism of action of di(furan-2-yl)methanethione involves its interaction with molecular targets through its reactive thioketone group. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the modulation of their activity. Additionally, the furan rings can participate in π-π interactions and hydrogen bonding, further influencing the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
- Thiophen-2-yl methanethione
- Selenophen-2-yl methanethione
- Di(thiophen-2-yl)methanethione
Uniqueness
Di(furan-2-yl)methanethione is unique due to the presence of furan rings, which impart distinct electronic and steric properties compared to thiophene and selenophene analogs. The furan rings enhance the compound’s reactivity and potential for diverse chemical transformations, making it a valuable compound in synthetic and medicinal chemistry .
Properties
Molecular Formula |
C9H6O2S |
|---|---|
Molecular Weight |
178.21 g/mol |
IUPAC Name |
bis(furan-2-yl)methanethione |
InChI |
InChI=1S/C9H6O2S/c12-9(7-3-1-5-10-7)8-4-2-6-11-8/h1-6H |
InChI Key |
BXIKDGKQEQRLMD-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C(=S)C2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















